

Commercial Suppliers of High-Purity Sinensetin-d3: A Technical Guide

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Compound of Interest

Compound Name: Sinensetin-d3

Cat. No.: B15143625

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity **Sinensetin-d3**, a deuterated analog of the naturally occurring polymethoxylated flavone, Sinensetin. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled compound for a variety of applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical assays.

Introduction to Sinensetin and its Deuterated Analog

Sinensetin is a bioactive flavonoid found in various citrus peels and the plant *Orthosiphon stamineus*. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. [1][2][3] The deuterated form, **Sinensetin-d3**, in which three hydrogen atoms have been replaced by deuterium, serves as an invaluable tool in research and development. The increased mass of the deuterated analog allows for its differentiation from the endogenous compound in mass spectrometry-based analyses, making it an ideal internal standard for accurate quantification.

Commercial Supplier Overview

A critical aspect of utilizing **Sinensetin-d3** in research is sourcing high-purity material from reliable commercial suppliers. The following table summarizes the key quantitative data for **Sinensetin-d3** offered by prominent vendors in the field. Please note that while efforts have been made to gather precise information, it is recommended to request a certificate of analysis (CoA) from the supplier for the most current and lot-specific data.

Supplier	Product Number	Purity (by HPLC)	Isotopic Enrichment	Available Quantities
Clearsynth	CS-T-42382 (for Sinensetin)	≥99% (Typical for their standards)	Not specified	Custom synthesis
CymitQuimica	TR-S487302	Not specified	Not specified	Inquire
Toronto Research Chemicals (TRC)	S487302	Not specified	Not specified	Inquire

Note: Specific data for **Sinensetin-d3** was not readily available on the suppliers' public websites. The information presented is based on typical specifications for similar stable isotope-labeled compounds from these vendors. Researchers are strongly encouraged to contact the suppliers directly for detailed technical data sheets and certificates of analysis.

Experimental Protocols: Quality Control of Sinensetin-d3

To ensure the identity, purity, and isotopic enrichment of a **Sinensetin-d3** standard, a series of analytical tests are typically performed. The following are detailed methodologies for key experiments.

Identity and Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Objective: To confirm the chemical identity and determine the purity of the **Sinensetin-d3** sample.

- Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of 330 nm.
- Sample Preparation: A stock solution of **Sinensetin-d3** is prepared in methanol or DMSO at a concentration of 1 mg/mL. This is further diluted with the mobile phase to a working concentration of approximately 10-20 μ g/mL.
- Procedure: The prepared sample is injected into the HPLC system. The retention time of the major peak is compared to a previously characterized reference standard of Sinensetin. Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

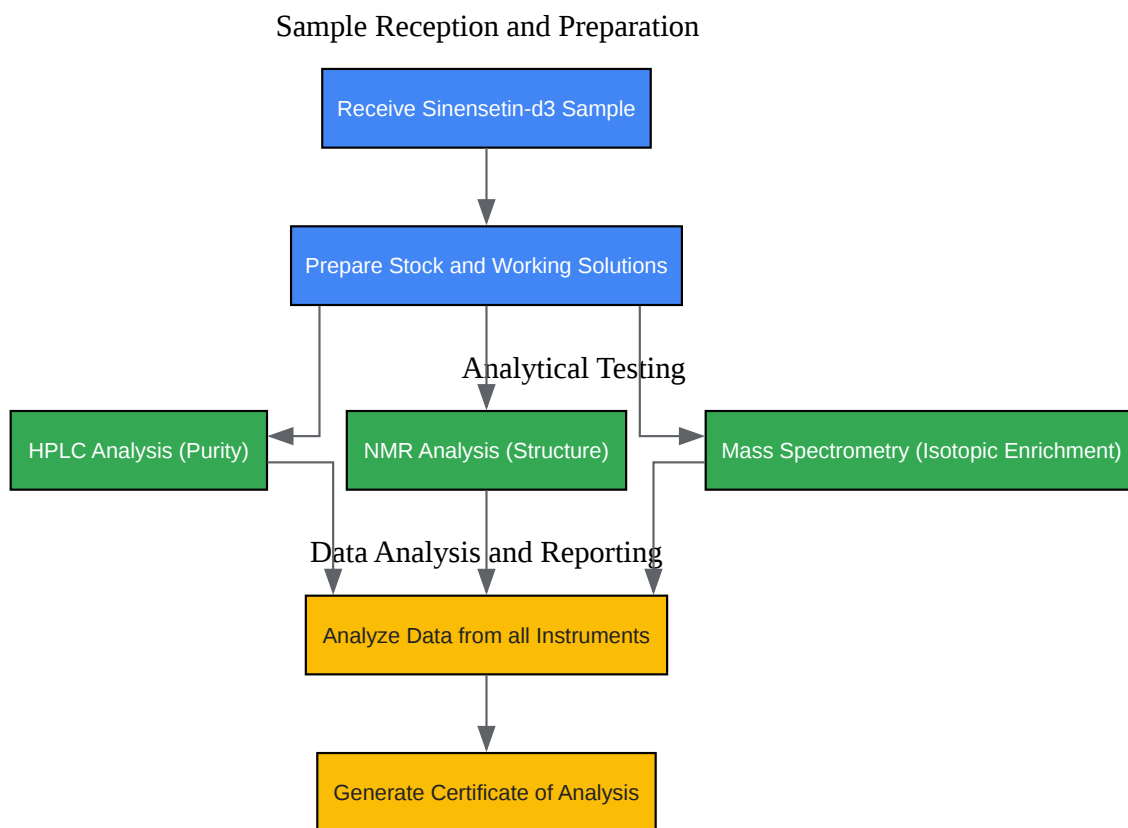
- Objective: To confirm the chemical structure and the position of the deuterium label.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: 5-10 mg of the **Sinensetin-d3** sample is dissolved in a deuterated solvent such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Procedure: ^1H NMR and ^{13}C NMR spectra are acquired. In the ^1H NMR spectrum of **Sinensetin-d3**, the signal corresponding to the protons on the deuterated methoxy group will be absent or significantly reduced in intensity compared to the spectrum of unlabeled Sinensetin. The integration of the remaining proton signals should be consistent with the expected structure. The ^{13}C NMR spectrum will show a characteristic triplet for the carbon atom attached to the deuterium due to C-D coupling.

Isotopic Enrichment Determination by Mass Spectrometry (MS)

- Objective: To determine the percentage of the deuterated analog relative to the unlabeled compound.
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
- Procedure: The **Sinensetin-d3** sample is introduced into the mass spectrometer. The mass spectrum will show the molecular ion peak for both the unlabeled Sinensetin (M) and the deuterated **Sinensetin-d3** (M+3). The isotopic enrichment is calculated from the relative intensities of these peaks, after correcting for the natural isotopic abundance of carbon-13.

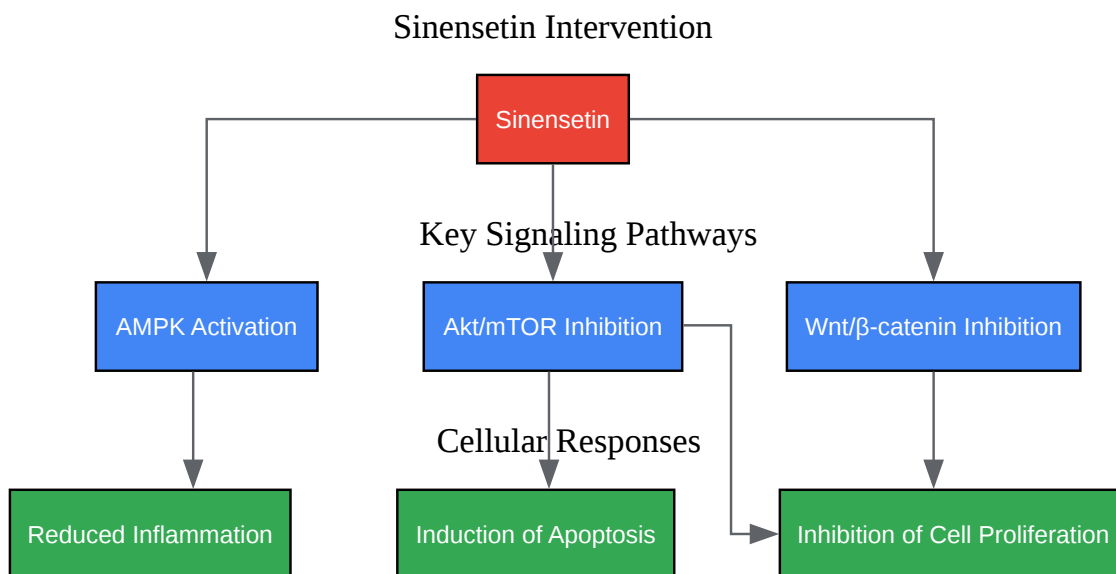
Visualizing Key Processes

To further aid in the understanding of Sinensetin's biological context and the analytical workflow for its deuterated analog, the following diagrams have been generated.



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Figure 1: A typical experimental workflow for the quality control and analysis of a high-purity **Sinensetin-d3** standard.



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